molecular formula C4H4F3N3O B7965348 2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one

2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one

Cat. No.: B7965348
M. Wt: 167.09 g/mol
InChI Key: SENNXJYRSAWMFX-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process may also incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as acids, bases, and solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH are meticulously controlled to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized molecules.

Scientific Research Applications

2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the treatment of specific diseases.

    Industry: this compound is utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O/c1-10-3(11)8-2(9-10)4(5,6)7/h1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNXJYRSAWMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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